molecular formula C13H12BrFN4O B10916419 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B10916419
M. Wt: 339.16 g/mol
InChI Key: YPGZHAHEFOXDHQ-FRKPEAEDSA-N
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Description

4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a synthetic organic compound characterized by the presence of a bromine atom, a fluorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate fluorinating agents to introduce the fluorine atom at the desired position.

    Condensation Reaction: The synthesized 5-fluoro-1,3-dimethyl-1H-pyrazole is then reacted with 4-bromobenzohydrazide under acidic or basic conditions to form the final product. This step involves a condensation reaction where the hydrazide group reacts with the aldehyde or ketone group of the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazide group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological efficacy and study its interactions with biological targets.

Medicine

In medicinal chemistry, 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide can be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N’-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-N’-((5-methyl-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-Bromo-N’-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)benzohydrazide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C13H12BrFN4O

Molecular Weight

339.16 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12BrFN4O/c1-8-11(12(15)19(2)18-8)7-16-17-13(20)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,17,20)/b16-7+

InChI Key

YPGZHAHEFOXDHQ-FRKPEAEDSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=C(C=C2)Br)F)C

Origin of Product

United States

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